molecular formula C₁₉H₁₇D₅BrNO₄S₂ B1146408 Tiotropium-d5 Bromide CAS No. 1229646-72-3

Tiotropium-d5 Bromide

Katalognummer: B1146408
CAS-Nummer: 1229646-72-3
Molekulargewicht: 477.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tiotropium-d5 Bromide is a deuterated form of Tiotropium Bromide, a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tiotropium Bromide due to its stability and isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tiotropium-d5 Bromide involves the incorporation of deuterium atoms into the Tiotropium Bromide molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Tiotropium Bromide can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as chromatography to purify the final product and remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Tiotropium-d5 Bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.

    Substitution: Substitution reactions can be used to replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability Studies

Tiotropium-d5 bromide is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of the drug in the body. The incorporation of stable isotopes allows researchers to differentiate between the labeled and unlabeled compounds in biological samples.

  • Bioavailability Assessment : Studies have shown that this compound can be used to assess bioavailability and bioequivalence compared to standard tiotropium formulations. For instance, one pivotal study demonstrated acceptable pharmacokinetic profiles for this compound when administered via different inhalation devices, confirming its efficacy in maintaining therapeutic levels in patients with COPD .

Clinical Efficacy in COPD

This compound has been evaluated for its clinical efficacy through various randomized controlled trials (RCTs). The findings consistently support its role in improving lung function and reducing exacerbations in COPD patients.

  • Lung Function Improvement : In clinical trials, this compound has demonstrated significant improvements in forced expiratory volume in one second (FEV1) and peak expiratory flow rates (PEFR) compared to placebo . These improvements are critical for enhancing the quality of life in patients suffering from COPD.
  • Exacerbation Reduction : The drug has been shown to delay the time to first exacerbation and reduce the overall number of exacerbations experienced by patients. A comprehensive meta-analysis indicated that tiotropium significantly lowers hospitalization rates due to exacerbations compared to placebo .

Comparative Studies with Other Bronchodilators

This compound has also been involved in comparative studies against other bronchodilators such as formoterol and salmeterol. These studies help establish its relative efficacy and safety profile.

  • Efficacy Against Other Treatments : In head-to-head trials, this compound has shown comparable or superior efficacy in improving lung function when compared to other long-acting beta-agonists (LABAs) .
  • Safety Profile : The adverse effects associated with this compound are generally mild, with dry mouth being the most commonly reported side effect. Importantly, there are no significant differences in serious adverse events when compared to other treatments .

Potential Applications Beyond COPD

Emerging research suggests potential applications of this compound beyond COPD treatment, particularly in asthma management.

  • Asthma Treatment : Tiotropium is the first anticholinergic approved for use in poorly controlled asthma cases. Studies indicate that it can improve lung function and reduce asthma exacerbations, providing a valuable alternative for patients not adequately managed by traditional therapies .

Data Tables

Application AreaFindingsReferences
PharmacokineticsDemonstrated acceptable bioavailability; useful for bioequivalence studies
COPD EfficacySignificant improvements in FEV1 and PEFR; reduced exacerbation rates
Comparative EfficacyComparable efficacy with LABAs; favorable safety profile
Asthma ManagementEffective for poorly controlled asthma; improves lung function

Wirkmechanismus

Tiotropium-d5 Bromide exerts its effects by acting as a long-acting muscarinic antagonist. It primarily targets the M3 muscarinic receptors located in the airways, leading to smooth muscle relaxation and bronchodilation. This action helps to alleviate symptoms of COPD and asthma by improving airflow and reducing bronchospasm.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ipratropium Bromide: Another muscarinic antagonist used for similar indications but with a shorter duration of action.

    Aclidinium Bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.

    Glycopyrronium Bromide: Another long-acting muscarinic antagonist used in the management of COPD.

Uniqueness

Tiotropium-d5 Bromide is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.

Eigenschaften

CAS-Nummer

1229646-72-3

Molekularformel

C₁₉H₁₇D₅BrNO₄S₂

Molekulargewicht

477.45

Synonyme

(1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane-d5 Bromide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.